![molecular formula C23H15NO7 B10993445 6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B10993445.png)
6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that features a unique combination of benzofuran, furan, and benzoxazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and benzoxazinone intermediates, followed by their coupling through an esterification reaction. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (MRSA) | 0.5 - 1.0 µg/mL |
Escherichia coli | 0.25 - 0.5 µg/mL |
Pseudomonas aeruginosa | 1.0 - 2.0 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antibiotics to combat resistant strains of bacteria .
Anticancer Activity
Compounds with similar structural features have also been evaluated for anticancer properties. Studies have reported that derivatives of benzoxazine compounds can induce apoptosis in cancer cell lines such as:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 10 - 20 |
MCF7 (Breast Cancer) | 15 - 25 |
A549 (Lung Cancer) | 12 - 22 |
The mechanism of action often involves the inhibition of specific signaling pathways associated with cell proliferation and survival .
Case Study: Antibacterial Activity
A recent study evaluated the antibacterial efficacy of various derivatives of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications to the furan moiety significantly enhanced antibacterial activity, particularly against multidrug-resistant strains .
Case Study: Anticancer Potential
In another study focusing on anticancer properties, researchers synthesized several derivatives and tested their effects on different cancer cell lines. The most active compounds exhibited IC50 values lower than standard chemotherapeutics, indicating potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its combination of benzofuran, furan, and benzoxazinone moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Biological Activity
The compound 6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one is a complex organic molecule that has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzoxazines and benzofurans , which are known for their significant biological properties. The structure features multiple functional groups that contribute to its reactivity and biological interactions.
Molecular Formula
- Molecular Formula : C₁₅H₁₀O₆
- Molecular Weight : 286.23 g/mol
Structural Features
The compound includes:
- A furan ring
- A benzofuran moiety
- An acetyl group linked via an ether bond
These structural components are crucial for the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzofurans. For instance, derivatives of benzofuran have shown significant antiproliferative effects against various cancer cell lines. In one study, modifications to the benzofuran structure enhanced activity against HeLa and MDA-MB-231 cells, with IC₅₀ values in the low micromolar range .
Table 1: Antiproliferative Activity of Benzofuran Derivatives
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
6a | HeLa | 1.5 |
6b | MDA-MB-231 | 2.0 |
6c | A549 | 3.0 |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Apoptosis Induction : It can trigger apoptosis in cancer cells through pathways involving caspases and other apoptotic markers .
Antioxidant Activity
Benzofuran derivatives have also been studied for their antioxidant properties . The presence of furan rings contributes to the scavenging of free radicals, which can protect cells from oxidative stress . This antioxidant activity is particularly relevant in preventing cancer progression and other oxidative stress-related diseases.
HDAC Inhibition
Histone deacetylase (HDAC) inhibitors are another area where this compound shows promise. Studies indicate that certain derivatives exhibit moderate HDAC inhibitory activity, suggesting potential applications in cancer therapy by modifying gene expression profiles .
Case Studies and Research Findings
Several research studies have documented the biological activities of compounds similar to This compound :
- Antiproliferative Effects : A study demonstrated that modifications to the benzofuran structure significantly increased antiproliferative activity against multiple cancer cell lines, indicating a structure-activity relationship that could guide future drug design .
- Mechanistic Insights : Research into the mechanism revealed that compounds with similar structures could inhibit tubulin polymerization, a vital process in cell division, thereby leading to cancer cell death .
- In Vivo Studies : Animal models have shown promising results where these compounds reduced tumor size and improved survival rates when administered in conjunction with standard chemotherapy agents .
Properties
Molecular Formula |
C23H15NO7 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
6-[2-[[(2E)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetyl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C23H15NO7/c25-18(13-3-6-19-17(8-13)24-22(26)12-30-19)11-29-15-4-5-16-20(9-15)31-21(23(16)27)10-14-2-1-7-28-14/h1-10H,11-12H2,(H,24,26)/b21-10+ |
InChI Key |
ULQITUOIHVUKAC-UFFVCSGVSA-N |
Isomeric SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)COC3=CC4=C(C=C3)C(=O)/C(=C\C5=CC=CO5)/O4 |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)COC3=CC4=C(C=C3)C(=O)C(=CC5=CC=CO5)O4 |
Origin of Product |
United States |
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